4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine
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Overview
Description
4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazinyl and an oxadiazolyl group
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle leads to cell death, specifically in tumor cells .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It exerts a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation
Cellular Effects
Preliminary studies suggest that related compounds can significantly inhibit the growth of certain cell lines . These compounds have shown cytotoxic activities against MCF-7 and HCT-116 cell lines, suggesting potential anti-cancer properties
Molecular Mechanism
Related compounds have been found to inhibit CDK2, an enzyme crucial for cell cycle progression . This suggests that 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine might exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of pyrazin-2-amine with a suitable carboxylic acid derivative, followed by cyclization, can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Known for its use in the development of antiviral and anticancer agents.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are used in various chemical and biological applications.
Uniqueness
4-Chloro-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with pyrazinyl and oxadiazolyl groups makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
5-(4-chloropyrimidin-5-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN6O/c11-8-6(3-13-5-15-8)10-16-9(17-18-10)7-4-12-1-2-14-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVPDLPASRPSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)C3=CN=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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